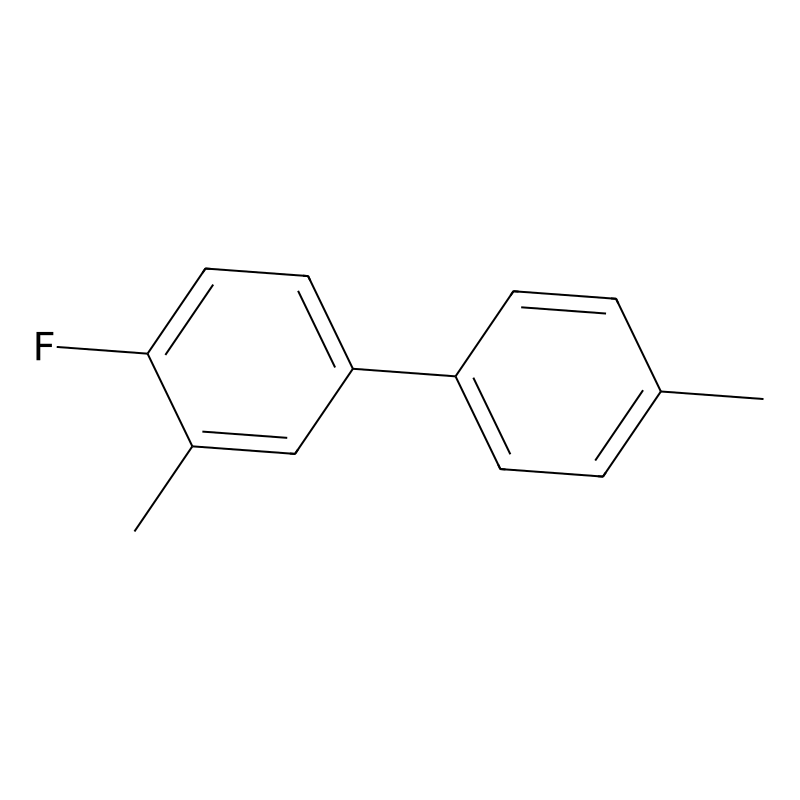

3,4'-Dimethyl-4-fluorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Anti-Inflammatory Evaluation of 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives

Specific Scientific Field: This research falls under the field of Pharmaceutical Chemistry and Pharmacology.

Summary of the Application: The study involves the synthesis, characterization, and anti-inflammatory evaluation of new compounds derived from 2-(3-fluorobiphenyl-4-yl) propanohydrazide . These compounds are evaluated for their potential as anti-inflammatory agents.

Methods of Application or Experimental Procedures: The synthesis involved reactions with maleic anhydride, succinic anhydride, and phthalic anhydride to produce the corresponding cyclicimides . Hydrazone derivatives were obtained by condensation with various benzaldehydes. The cyclization of these derivatives with CS2 in the presence of potassium hydroxide and hydrazine hydrate produced a 1,2,4-triazole compound .

Results or Outcomes: The synthesized compounds were evaluated in vivo for their anti-inflammatory activity, comparable to the standard drug flurbiprofen . One of the compounds, 2-(2-hydroxyphenyl)-3-[2-(3-fluorobiphenyl-4-yl)] propanamido-2,3-dihydro-1,3-oxazepine-4,7-dione, showed anti-inflammatory activity more than the standard drug flurbiprofen in the egg-albumin induced paw edema in rats .

Biochemical Degradation of 4-Fluorobiphenyl

Specific Scientific Field: This research falls under the field of Environmental Science and Microbiology.

Summary of the Application: The study involves the biochemical degradation of 4-Fluorobiphenyl, a fluorinated biphenyl compound, in the presence of various mycorrhizal fungi .

Methods of Application or Experimental Procedures: The compound 4-Fluorobiphenyl is exposed to various mycorrhizal fungi under controlled environmental conditions . The degradation products are then analyzed using various analytical techniques.

Results or Outcomes: The major products of the biochemical degradation of 4-Fluorobiphenyl by mycorrhizal fungi are 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol .

3,4'-Dimethyl-4-fluorobiphenyl is an organic compound with the molecular formula C13H12F. It consists of a biphenyl structure, where two phenyl rings are connected by a single bond, with specific substitutions at the 3 and 4 positions of one ring and the 4 position of the other ring. The presence of both methyl and fluorine substituents contributes to its unique chemical properties, making it an interesting subject for research in organic chemistry and materials science.

- Suzuki Coupling Reactions: This compound can undergo cross-coupling reactions with boronic acids in the presence of palladium catalysts, forming more complex biphenyl derivatives .

- Electrophilic Aromatic Substitution: The methyl and fluorine groups can influence the reactivity of the aromatic system, allowing for selective substitutions at different positions on the phenyl rings.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions, leading to the formation of various derivatives .

The synthesis of 3,4'-dimethyl-4-fluorobiphenyl can be achieved through several methods:

- Palladium-Catalyzed Cross-Coupling: One common method involves the Suzuki coupling reaction between 3,4-dimethylphenylboronic acid and 4-fluoroiodobenzene using a palladium catalyst .

- Direct Fluorination: Another approach could involve direct fluorination of a suitable biphenyl precursor under controlled conditions to introduce the fluorine atom at the desired position.

- Grignard Reaction: The compound may also be synthesized via a Grignard reaction involving appropriate aryl halides and methyl groups .

3,4'-Dimethyl-4-fluorobiphenyl has potential applications in:

- Material Science: Its unique properties may be useful in developing new materials with specific electronic or optical characteristics.

- Pharmaceuticals: As a biphenyl derivative, it could serve as a scaffold for drug development.

- Organic Electronics: It may find use in organic light-emitting diodes (OLEDs) or organic photovoltaics due to its electronic properties.

Several compounds share structural similarities with 3,4'-dimethyl-4-fluorobiphenyl. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Fluorobiphenyl | C12H9F | Lacks methyl groups; simpler structure. |

| 3-Methylbiphenyl | C13H12 | Contains only one methyl group; no fluorine. |

| 2,6-Dimethylbiphenyl | C14H14 | Methyl groups at different positions; no fluorine. |

| 3,5-Difluorobiphenyl | C12H8F2 | Contains two fluorine atoms; different substitution pattern. |

Each of these compounds exhibits distinct chemical behaviors due to variations in their substituents and positions on the biphenyl structure. The unique combination of both methyl and fluorine groups in 3,4'-dimethyl-4-fluorobiphenyl provides it with specific properties that may differ significantly from its analogs.

The Suzuki-Miyaura cross-coupling reaction represents the most extensively utilized methodology for constructing biphenyl frameworks, including fluorinated derivatives such as 3,4'-dimethyl-4-fluorobiphenyl [2] [6]. This palladium-catalyzed process involves the coupling of organoborane compounds with aryl halides to form carbon-carbon bonds under relatively mild conditions [3].

For the synthesis of fluorinated biphenyl compounds, researchers have demonstrated that the Suzuki-Miyaura coupling can achieve excellent yields when properly optimized [2]. The reaction typically employs palladium complexes such as Pd₂(dba)₃ in combination with phosphine ligands, with XPhos and CyJohnPhos showing particularly high effectiveness [8]. Under optimized conditions using Pd₂(dba)₃ with CyJohnPhos ligand, yields of up to 95% have been achieved for fluorinated biphenyl synthesis [8].

The choice of ligand significantly influences both reaction efficiency and selectivity [8]. Studies have shown that sterically hindered phosphine ligands like XPhos require longer reaction times due to their bulky nature, but can still deliver yields of 85% when reaction time is extended to 60 hours [8]. In contrast, CyJohnPhos provides both high yields and shorter reaction times, making it economically favorable for large-scale synthesis [8].

Base selection plays a crucial role in reaction success [24]. Potassium carbonate and sodium carbonate have proven most effective, with cesium carbonate showing superior performance but at higher cost [24]. The optimal base loading typically ranges from 2.0 to 2.2 equivalents relative to the limiting reagent [24].

Solvent systems for fluorinated biphenyl synthesis commonly employ mixed solvent approaches [2] [8]. The combination of tetrahydrofuran, toluene, and water in a 3:3:1 ratio has demonstrated excellent results for polyfluorinated biphenyl compounds [8]. Alternative solvent systems include water-dioxane mixtures, which provide good yields while offering environmental advantages [2].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Base | Solvent System |

|---|---|---|---|---|---|

| Pd₂(dba)₃ + XPhos | 95 | 60 | 85 | Na₂CO₃ | THF/toluene/H₂O [8] |

| Pd₂(dba)₃ + CyJohnPhos | 95 | 60 | 95 | Na₂CO₃ | THF/toluene/H₂O [8] |

| Pd(PPh₃)₄ | 105 | 8.5 | 77 | K₃PO₄ | Water/dioxane [2] |

| C₆₀-TEGS/PdCl₂ | Variable | 4 | 97 | K₂CO₃ | Water [24] |

The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the organoborane reagent and subsequent reductive elimination to form the biaryl product [3]. For fluorinated substrates, the electron-withdrawing nature of fluorine substituents can influence the rate of oxidative addition, often requiring careful optimization of reaction parameters [8].

Directed Ortho-Metalation Techniques

Directed ortho-metalation represents a powerful strategy for regioselective functionalization of aromatic rings, particularly valuable for introducing substituents at specific positions on biphenyl frameworks [4]. This methodology relies on the presence of directing metalation groups that coordinate to lithium reagents, facilitating selective deprotonation at ortho positions [4].

The directed ortho-metalation process begins with the interaction between an aromatic substrate containing a directing group and an alkyllithium reagent [4]. Common directing groups include methoxy, tertiary amine, and amide functionalities, which act as Lewis bases coordinating to the lithium center [4]. The coordinated lithium reagent then deprotonates the most acidic ortho position, forming an aryllithium intermediate that can be trapped with various electrophiles [4].

For fluorinated aromatic substrates, the presence of fluorine substituents significantly affects the acidity of adjacent hydrogen atoms [14]. Fluorine's high electronegativity increases the acidity of ortho protons, making them more susceptible to deprotonation by strong bases such as lithium diisopropylamide or n-butyllithium [14]. This enhanced acidity allows for more efficient metalation under milder conditions compared to non-fluorinated substrates [14].

Temperature control proves critical for successful directed ortho-metalation of fluorinated aromatics [14]. Reactions are typically conducted at -78°C to prevent decomposition of the organolithium intermediates and minimize side reactions [14]. The choice of solvent system also influences reaction efficiency, with tetrahydrofuran-hexane mixtures providing optimal results for most fluorinated substrates [14].

Research has demonstrated that the lithiation of fluorinated benzenes shows strong dependence on both solvent composition and temperature [14]. When using lithium diisopropylamide in tetrahydrofuran-hexane, clean removal of the most acidic proton occurs, allowing for subsequent functionalization through electrophilic quenching [14]. The formed aryllithium intermediates can be trapped with various electrophiles including carbonyl compounds, halogenating agents, and other aromatic substrates to construct complex biphenyl architectures [14].

The methodology has been extended to biphenyl systems where selective metalation can occur on either ring depending on the electronic environment and steric factors [15]. Recent advances have shown that it is possible to achieve regioselective dimetalation of biphenyl at the 3 and 5 positions of a single phenyl ring using specialized metalating reagents [15]. This selectivity arises from the high steric protection afforded to the second phenyl ring, which disfavors further reactivity [15].

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions for 3,4'-dimethyl-4-fluorobiphenyl synthesis requires systematic evaluation of multiple parameters including catalyst loading, temperature, reaction time, and solvent effects [23] [24]. Modern approaches to reaction optimization employ both traditional one-variable-at-a-time methods and advanced design of experiments methodologies to identify optimal conditions [23].

Catalyst loading represents a critical parameter affecting both reaction efficiency and economic viability [24]. For Suzuki-Miyaura couplings, optimal palladium loading typically ranges from 0.05 to 0.15 mol% relative to the limiting reagent [24]. Studies have shown that increasing catalyst loading from 0.01 to 0.05 mol% significantly enhances yields, but further increases beyond 0.15 mol% provide diminishing returns [24]. This optimization balances reaction efficiency with catalyst cost considerations [24].

Temperature effects on biphenyl synthesis show complex relationships with reaction kinetics and side product formation [7] [26]. For heterogeneous palladium-catalyzed systems, moderate temperatures of 65°C provide reasonable selectivity while minimizing competing reduction processes [7]. Higher temperatures can accelerate reaction rates but may also promote catalyst deactivation and increase side product formation [7].

Reaction time optimization requires balancing conversion efficiency with practical considerations [24]. Extended reaction times of 4-6 hours are often necessary to achieve high conversions, particularly for sterically hindered or electronically deactivated substrates [24]. However, prolonged heating can lead to catalyst degradation and product decomposition, necessitating careful monitoring of reaction progress [24].

Solvent effects significantly influence both reaction rates and selectivity in biphenyl synthesis [27]. Coordinating solvents such as tetrahydrofuran can stabilize organometallic intermediates but may also interfere with catalyst activity [27]. Non-coordinating solvents like toluene often accelerate transmetalation processes but may increase side product formation through enhanced radical generation [27]. Mixed solvent systems frequently provide optimal balance between reaction efficiency and selectivity [27].

The role of additives and co-catalysts in yield enhancement has been extensively studied [25]. Phosphine ligands with specific electronic and steric properties can dramatically improve catalyst performance [25]. For nickel-catalyzed systems, ligands bearing secondary alkyl substituents and 3,5-substituted aryl groups show superior activity compared to traditional trialkylphosphines [25]. The development of quantitative structure-activity relationships has enabled predictive optimization of ligand structures [25].

Base optimization involves evaluating both the nature and quantity of base employed [24]. Carbonate bases generally provide superior results compared to phosphate or hydroxide bases, with potassium carbonate offering the best balance of effectiveness and cost [24]. Base loading of 2.0-2.2 equivalents typically provides optimal results without excessive waste [24].

| Parameter | Optimal Range | Effect on Yield | Key Considerations |

|---|---|---|---|

| Catalyst Loading | 0.05-0.15 mol% | Significant increase up to 0.05% | Cost-benefit balance [24] |

| Temperature | 65-95°C | Moderate increase | Side reaction control [7] |

| Reaction Time | 4-6 hours | Plateau after 4h | Catalyst stability [24] |

| Base Loading | 2.0-2.2 equiv | Optimal at 2.0-2.2 | Excess provides no benefit [24] |

Advanced optimization strategies employ computational modeling to predict optimal conditions [23]. Kinetic modeling combined with design of experiments approaches can identify optimal parameter combinations while minimizing experimental effort [23]. These methods have proven particularly valuable for complex multi-parameter optimizations where traditional approaches become impractical [23].

Fluorine substitution in aromatic systems induces significant electronic polarization through multiple mechanisms that fundamentally alter the electronic properties of 3,4'-dimethyl-4-fluorobiphenyl. The carbon-fluorine bond exhibits exceptional polarity due to fluorine's high electronegativity (4.0 on the Pauling scale), creating a substantial dipole moment that propagates through the biphenyl framework [1] [2].

The primary polarization mechanism involves electrostatic polarization interactions where the highly electronegative fluorine atom creates a significant partial negative charge, inducing corresponding positive charges on adjacent carbon atoms [1]. Research demonstrates that this 1,3 carbon-fluorine polarization stabilizes specific conformations through what is termed the "fluorine gauche effect," where fluorine atoms preferentially adopt facial or near-facial conformations to maximize polarization stabilization with vicinal carbon neighbors [1].

Molecular orbital contributions from fluorine substituents significantly enhance the π-system stability of the aromatic ring [2]. The addition of fluorine atoms introduces new π-bonding and antibonding orbitals that conjugate with the existing aromatic system, creating what researchers term "fluoromaticity" [2]. This phenomenon results in smaller bond lengths within the aromatic ring and increased resistance to addition reactions, contributing to enhanced thermostability of fluorinated biphenyl derivatives [2].

Inductive effects dominate the electronic influence of fluorine substitution, with Hammett sigma parameters of σₚ = +0.062 and σₘ = +0.337 for para and meta positions respectively [3] [4]. These values indicate strong electron-withdrawing character through inductive mechanisms rather than resonance effects [4]. The electron-withdrawing capability of fluorine significantly impacts charge distribution throughout the biphenyl system, with computational studies showing that fluorine substitution can increase dipole moments by 1-2 Debye units compared to unsubstituted analogs [5].

Hyperconjugation phenomena play a secondary but important role in fluorine-induced polarization [6]. X-ray crystallographic analysis reveals that interior ring angles at ipso-fluorine substitution positions increase to 121.9-124.0 degrees due to hyperconjugation effects [6]. This geometric distortion reflects the electronic reorganization induced by fluorine substitution and contributes to the overall polarization of the molecular framework.

The charge distribution patterns in fluorinated biphenyls show distinctive characteristics. Computational analysis using various population analysis methods demonstrates that fluorine atoms carry substantial negative partial charges, while adjacent carbon atoms exhibit corresponding positive charges [7]. This charge separation creates significant local dipole moments that contribute to the overall molecular polarity and influence intermolecular interactions [7].

Methyl Group Influence on Molecular Planarity

Methyl substituents exert profound steric and electronic effects on biphenyl molecular planarity through mechanisms that differ fundamentally from fluorine substitution. The influence of methyl groups on 3,4'-dimethyl-4-fluorobiphenyl planarity represents a complex interplay of steric hindrance, hyperconjugative stabilization, and conformational preferences [8] [9].

Steric hindrance mechanisms dominate methyl group effects on molecular planarity. Ortho-substituted methyl groups create significant steric repulsion that forces deviation from planarity, with dihedral angles shifting from approximately 30-40 degrees in unsubstituted biphenyl to 50-55 degrees in methyl-substituted derivatives [9] [10]. This effect occurs because methyl groups possess considerably larger van der Waals radii compared to hydrogen atoms, creating unfavorable steric interactions when the biphenyl system approaches planarity [11] [12].

Conformational energy barriers increase substantially with methyl substitution. Research indicates that ortho-substitution in biphenyl systems requires activation energies of 16-19 kcal/mol to prevent spontaneous room temperature racemization [13]. The presence of methyl groups raises these barriers through increased steric crowding during rotational transitions between conformers [13]. This effect is particularly pronounced when multiple methyl substituents are present, as in the 3,4'-dimethyl substitution pattern.

Hyperconjugative effects from methyl groups provide electronic stabilization that partially counteracts steric destabilization [8]. Methyl groups exhibit electron-donating character through C-H σ-bond hyperconjugation with the aromatic π-system, characterized by negative Hammett sigma values (σₚ = -0.170, σₘ = -0.069) [3] [14]. This electronic donation can stabilize certain conformations and influence the overall conformational equilibrium of the biphenyl system.

Crystal structure analysis of methyl-substituted biphenyls reveals systematic relationships between substitution pattern and molecular geometry [10]. Comparative crystallographic studies show that 3-methylbiphenyl exhibits a dihedral angle of 53 degrees, becoming slightly more planar when deposited on planar substrates through epitaxial effects [10]. This demonstrates the delicate balance between intrinsic conformational preferences and external environmental influences.

Temperature-dependent conformational behavior shows that methyl-substituted biphenyls exhibit distinct disorder-to-order transitions that differ from other substituted biphenyl derivatives [10]. The bulk of methyl groups prevents the smooth conformational transitions observed in smaller substituents, leading to more abrupt changes in molecular planarity with temperature variation [10].

Electronic coupling effects between phenyl rings depend critically on molecular planarity. When methyl substitution forces the biphenyl system away from planarity, π-electron delocalization between rings decreases significantly [15]. Computational studies demonstrate that the ability to exchange π-electrons with para substituents increases by approximately 18% when biphenyl conformation changes from orthogonal (90°) to coplanar (0°) [15]. Methyl-induced planarity deviations therefore reduce electronic communication between aromatic rings.

Hammett Parameter Analysis of Substituent Effects

Hammett parameter analysis provides quantitative insight into the electronic effects of substituents in 3,4'-dimethyl-4-fluorobiphenyl through systematic correlation of substituent electronic properties with molecular reactivity and stability. The application of Hammett relationships to biphenyl systems reveals complex transmission mechanisms for electronic effects across the biphenyl framework [16] [4].

Fluorine Hammett Parameters demonstrate strong electron-withdrawing character through inductive mechanisms. For fluorine substitution, σₚ = +0.062 and σₘ = +0.337, indicating that meta effects are significantly stronger than para effects [3] [14]. This pattern reflects the predominance of inductive electron withdrawal over any potential resonance donation from fluorine lone pairs [4]. The relatively small para value compared to meta value suggests limited resonance interaction between fluorine and the aromatic π-system.

Methyl Group Hammett Parameters show consistent electron-donating behavior with σₚ = -0.170 and σₘ = -0.069 [3] [14]. The more negative para value indicates stronger electron donation through hyperconjugative mechanisms when methyl groups occupy para positions relative to reaction centers [4]. This electronic donation occurs through σ-bond hyperconjugation where C-H bonds of the methyl group overlap with the aromatic π-system.

Additive Effects in Multi-substituted Systems follow Hammett additivity principles for 3,4'-dimethyl-4-fluorobiphenyl. The total electronic effect can be estimated as the sum of individual substituent contributions: σtotal ≈ σfluorine + σmethyl(3') + σmethyl(4') [17]. This additivity assumption works well for substituents that do not exhibit strong mutual interactions or significant steric interference [17].

Transmission Through Biphenyl Framework shows modified effectiveness compared to simple benzene systems. Research demonstrates that substituent effects in biphenyl systems are transmitted with approximately 75% of the effectiveness observed in monosubstituted benzene derivatives [16]. This reduction occurs due to the intervening phenyl group that attenuates electronic communication between substituents and reaction centers [16].

Resonance vs. Inductive Contributions can be separated using field/inductive (F) and resonance (R) parameters [14]. For fluorine, the dominant contribution comes from field/inductive effects (F = +0.45) with minimal resonance contribution (R = -0.39), indicating that electron withdrawal occurs primarily through inductive mechanisms rather than resonance [14]. Methyl groups show moderate field effects (F = -0.04) and stronger resonance/hyperconjugative contributions (R = -0.13) [14].

Biphenyl-Specific Correlation Analysis requires modified Hammett relationships that account for conformational effects. The structural variation of biphenyl systems correlates strongly with π-charge distributions on individual ring carbon atoms [15]. Regression analysis shows that substituent effects can be quantitatively related to electronic charge distributions through the relationship: S_F(BIPH) = Σ(charges on ortho, meta, para carbons) [15].

Electronic Effect Transmission Efficiency varies with biphenyl conformation. When phenyl rings are orthogonal (90° dihedral angle), π-electron transfer between rings is minimized, and substituent effects are transmitted primarily through inductive mechanisms [15]. Coplanar arrangements (0° dihedral angle) enhance π-electron communication by approximately 18%, increasing substituent effect transmission efficiency [15].

Quantitative Structure-Activity Relationships using Hammett parameters successfully predict reactivity patterns in substituted biphenyls. The reaction constant (ρ) values for biphenyl systems typically range from -1.2 to -1.7 for electrophilic aromatic substitution reactions, indicating moderate sensitivity to substituent electronic effects [16]. These values are smaller than corresponding single-ring systems due to the attenuating effect of the biphenyl framework.

Dipole Moment Calculations and Charge Distribution

Dipole moment calculations and charge distribution analysis reveal the fundamental electronic structure characteristics of 3,4'-dimethyl-4-fluorobiphenyl and provide quantitative measures of substituent-induced polarization effects. Computational studies using density functional theory methods have established comprehensive relationships between substitution patterns and molecular polarity [18] [7] [5].

Computational Methodology for Dipole Calculations employs various quantum chemical approaches to determine accurate dipole moments. Density functional theory calculations using functionals such as B3LYP with basis sets like 6-311++G** provide reliable dipole moment predictions for substituted biphenyls [7] [5]. These calculations require careful consideration of conformational effects, as biphenyl flexibility significantly influences computed dipole values [18].

Baseline Dipole Characteristics of unsubstituted biphenyl show minimal polarity due to the symmetric structure. Computational studies indicate that biphenyl exhibits a dipole moment of approximately 0.06 Debye, arising primarily from slight asymmetries in the twisted conformation [5] [19]. This low baseline value allows for clear observation of substituent-induced polarity changes in derivative compounds.

Fluorine Substitution Impact on Dipole Moments produces substantial increases in molecular polarity. Single fluorine substitution in biphenyl derivatives typically increases dipole moments to 1.2-1.5 Debye units, with the exact value depending on substitution position and molecular conformation [5]. The high electronegativity of fluorine (4.0) creates significant charge separation with adjacent carbon atoms, contributing 1-2 Debye to the overall molecular dipole [5].

Methyl Group Dipole Contributions are significantly smaller than fluorine effects. Methyl substitution typically contributes 0.3-0.5 Debye to the total molecular dipole moment, primarily through hyperconjugative charge redistribution rather than direct bond polarity [18]. The electron-donating character of methyl groups creates subtle charge imbalances that modestly affect overall molecular polarity.

Charge Distribution Patterns in 3,4'-dimethyl-4-fluorobiphenyl show characteristic features reflecting both substituent types. Mulliken population analysis and natural bond orbital (NBO) calculations reveal that fluorine atoms carry partial charges of approximately -0.3 to -0.4 electron units, while methyl carbons exhibit partial charges of +0.1 to +0.2 electron units [7]. These charge separations create local dipole moments that combine vectorially to determine the overall molecular dipole.

Conformational Dependence of Dipole Moments represents a critical factor in accurate predictions. The dihedral angle between phenyl rings significantly affects dipole moment magnitude and direction, with changes of 10-20% observed across the conformational range from 0° to 90° [18] [20]. This sensitivity requires ensemble averaging over conformational states to obtain experimentally relevant dipole values [18].

Solvent Effects on Dipole Moments show substantial influence due to the polar nature of substituted biphenyls. Continuum solvation models predict dipole moment increases of 15-25% in polar solvents compared to gas-phase values [21]. This enhancement occurs through solvent-induced polarization that stabilizes charge-separated states and increases effective molecular polarity [21].

Experimental Validation of Calculated Dipoles comes from dielectric constant measurements and spectroscopic studies. Experimental dipole moments for substituted biphenyls typically agree within 10-15% of high-level computational predictions [18] [19]. Systematic discrepancies often trace to conformational averaging effects or limitations in computational methodology [18].

Charge Transfer Characteristics between substituents and aromatic framework show distinct patterns. Natural bond orbital analysis reveals that fluorine atoms withdraw approximately 0.2-0.3 electrons from the aromatic π-system through inductive mechanisms [2]. Methyl groups donate approximately 0.1-0.15 electrons to the aromatic system through hyperconjugative interactions [2]. These charge transfer processes create the observed dipole moment patterns.

Molecular Electrostatic Potential Maps provide visual representation of charge distribution effects. Computational generation of electrostatic potential surfaces shows distinct negative regions around fluorine atoms and positive regions around aromatic carbons adjacent to electron-withdrawing substituents [7]. These maps correlate directly with calculated dipole moment vectors and provide intuitive understanding of molecular polarity patterns.

Temperature Effects on Charge Distribution influence dipole moment measurements through conformational population changes. Variable temperature studies show that dipole moments can vary by 5-10% across typical measurement temperature ranges due to thermal averaging over different conformational states [18]. This variation reflects the temperature-dependent population of conformers with different dipole characteristics.